s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-” is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Introduction of the Thiol Group: Thiolation reactions using thiolating agents such as thiourea or thiols.
Attachment of the Biphenoxymethyl Group: This step may involve nucleophilic substitution reactions.
Incorporation of the Bromophenyl Group: Bromination reactions using brominating agents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors for better yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, alcohols.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Reduced Derivatives: Formed from the reduction of specific functional groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-” depends on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.
Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
s-Triazole-2-thiol Derivatives: Compounds with similar triazole and thiol groups.
Biphenyl Derivatives: Compounds containing biphenyl moieties.
Bromophenyl Derivatives: Compounds with bromophenyl groups.
Uniqueness
“s-Triazole-2-thiol, 5-(4-biphenoxymethyl)-1-(p-bromophenyl)-” is unique due to the combination of its functional groups, which may impart specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
68869-50-1 |
---|---|
Molecular Formula |
C21H16BrN3OS |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H16BrN3OS/c22-17-8-10-18(11-9-17)25-20(23-24-21(25)27)14-26-19-12-6-16(7-13-19)15-4-2-1-3-5-15/h1-13H,14H2,(H,24,27) |
InChI Key |
GTHZTFKGLNSVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.